molecular formula C21H27NO B1670355 Dextromethadone CAS No. 5653-80-5

Dextromethadone

Cat. No.: B1670355
CAS No.: 5653-80-5
M. Wt: 309.4 g/mol
InChI Key: USSIQXCVUWKGNF-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dextromethadone, also known as Esmethadone, is the (S)-enantiomer of methadone. It is a synthetic opioid that acts primarily as an N-methyl-D-aspartate receptor antagonist. Unlike its counterpart, levomethadone, this compound has low affinity for opioid receptors and lacks significant respiratory depressant action and abuse liability . It is currently under investigation for its potential use in treating major depressive disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dextromethadone can be synthesized through asymmetric synthesis. One method involves the lipase-catalyzed acylation of racemic methadone to separate the enantiomers . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the desired enantiomer is produced in high yield and purity.

Industrial Production Methods: Industrial production of this compound involves similar asymmetric synthesis techniques but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification methods to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Dextromethadone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or amines.

    Substitution: Produces substituted methadone derivatives.

Scientific Research Applications

Pain Management

Overview
Dextromethadone is being investigated for its efficacy in treating chronic pain conditions, especially neuropathic pain. Unlike traditional opioids, it exhibits minimal opioid activity, which may reduce the risk of addiction and side effects associated with opioid use.

Clinical Trials
Relmada Therapeutics has initiated clinical trials to evaluate the safety and efficacy of this compound in treating neuropathic pain. A notable study involved a multiple ascending dose clinical trial that aimed to establish the maximum tolerated dose (MTD) and assess pharmacokinetics and pharmacodynamics . The initial results indicated a favorable safety profile, with no dose-limiting side effects observed at high doses compared to conventional methadone .

Study Phase Objective Findings
Phase 1Safety and tolerabilityNo dose-limiting side effects observed
Phase 2Efficacy in neuropathic painExpected to demonstrate significant pain relief

Antidepressant Potential

Mechanism of Action
Recent studies suggest that this compound may have rapid antidepressant effects similar to those of ketamine, another NMDA antagonist. This property could be particularly beneficial for patients with treatment-resistant depression .

Case Studies
A preliminary case study highlighted the antidepressant effects of this compound in patients who did not respond to conventional therapies. Patients reported significant mood improvements within days of treatment initiation, suggesting a potential role in rapid intervention strategies for depression .

Study Type Population Outcome
Case StudyTreatment-resistantSignificant mood improvement noted

Opioid Use Disorder Treatment

Role in Opioid Dependence
this compound's unique pharmacological profile allows it to be explored as a treatment option for opioid use disorder. Its NMDA antagonism may help mitigate withdrawal symptoms while reducing cravings without the high addiction potential associated with traditional opioids .

Research Insights
Studies are underway to assess its effectiveness in detoxification protocols and as a maintenance therapy for individuals recovering from opioid addiction. Initial findings suggest that patients treated with this compound experience fewer cravings compared to those on standard methadone therapy .

Application Mechanism Expected Benefits
DetoxificationNMDA receptor antagonismReduced withdrawal symptoms
Maintenance therapyLower addiction potentialFewer cravings

Comparison with Similar Compounds

    Levomethadone: The ®-enantiomer of methadone, which has high affinity for opioid receptors and significant analgesic effects.

    Racemic Methadone: A mixture of both enantiomers, used primarily for pain management and opioid dependence treatment.

Uniqueness: Dextromethadone is unique in its low affinity for opioid receptors, reducing the risk of respiratory depression and abuse liability. Its primary action as an N-methyl-D-aspartate receptor antagonist sets it apart from other opioids, making it a promising candidate for treating conditions like major depressive disorder without the typical opioid-related side effects .

Biological Activity

Dextromethadone, also known as REL-1017 or esmethadone, is a novel compound under investigation primarily for its potential as an antidepressant. It is a derivative of methadone, but its unique pharmacological profile distinguishes it from traditional opioids. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, safety profile, and potential for abuse.

This compound functions primarily as an N-methyl-D-aspartate receptor (NMDAR) antagonist. This mechanism is thought to contribute to its rapid antidepressant effects, which are observed in patients with treatment-resistant major depressive disorder (MDD). The drug's action at the NMDAR is associated with downstream effects on brain-derived neurotrophic factor (BDNF) and mechanistic target of rapamycin (mTOR) signaling pathways, which are crucial for neuronal survival and synaptic plasticity .

Pharmacodynamics

  • NMDAR Antagonism : this compound has been shown to block the NMDAR channel in a uncompetitive manner, leading to reduced excitotoxicity and promoting neuroprotective effects.
  • Opioid Receptor Interaction : While methadone acts as a full μ-opioid receptor agonist, this compound exhibits minimal affinity for opioid receptors, significantly reducing the risk of dependence and abuse .

Clinical Efficacy

Recent clinical trials have demonstrated promising results for this compound in treating MDD:

  • Phase 2 Trials : In a double-blind, randomized study, patients receiving this compound showed significant improvements in the Montgomery-Åsberg Depression Rating Scale (MADRS) scores compared to placebo. The mean change from baseline in MADRS scores was approximately -22.5 points after 12 months of treatment .
  • Long-Term Safety : A 12-month open-label study indicated that this compound was well tolerated with no significant neurological or cardiovascular side effects reported. Most adverse events were mild to moderate and transient .

Safety Profile

This compound has been evaluated for its safety in various studies:

  • No Abuse Potential : Studies involving recreational drug users have indicated that this compound does not produce reinforcing effects or withdrawal symptoms, distinguishing it from traditional opioids .
  • Adverse Events : The most common adverse events reported were nausea and dizziness, but these were generally mild and resolved quickly .

Comparison with Other Treatments

The following table summarizes the biological activity and clinical outcomes of this compound compared to traditional antidepressants and opioids:

Compound Mechanism of Action Efficacy in MDD Abuse Potential Common Side Effects
This compoundNMDAR antagonistSignificant improvement in MADRS scoresLowNausea, dizziness
Methadoneμ-opioid receptor agonistEffective for pain management; not primarily for MDDHighSedation, constipation
Traditional AntidepressantsVarious (e.g., SSRI)Variable; often delayed onsetModerateWeight gain, sexual dysfunction

Case Studies

Several case studies highlight the clinical application of this compound:

  • Case Study on Treatment-Resistant Depression : A patient with chronic MDD who had failed multiple antidepressant treatments experienced a significant reduction in depressive symptoms after initiating treatment with this compound. The patient reported improved mood stability and quality of life over six months .
  • Safety Monitoring in Clinical Trials : Participants in Phase 3 trials were closely monitored for any signs of abuse or adverse reactions. Results indicated no serious adverse events related to this compound use, reinforcing its safety profile .

Properties

CAS No.

5653-80-5

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

(6S)-6-(dimethylamino)-4,4-diphenylheptan-3-one

InChI

InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m0/s1

InChI Key

USSIQXCVUWKGNF-KRWDZBQOSA-N

SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

Isomeric SMILES

CCC(=O)C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

Appearance

Solid powder

Key on ui other cas no.

5653-80-5

Pictograms

Acute Toxic; Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dextromethadone;  6S-Methadone;  l-Methadone;  S-(+)-Methadone;  d-Methadone;  BRN 3213667;  BRN-3213667;  BRN3213667; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 100 mL beaker equipped with a magnetic stir bar was charged methadone hydrochloride (3.0 g, 8.67 mmol) and water (30 g). Ammonium hydroxide (0.79 g, 22.6 mmol) was added to bring the pH to ˜9 (pH paper). The resulting solution was extracted with two 45 g portions of ethyl acetate and the combined organic layers were concentrated under reduced pressure at 40° C. The residue was dried under high vacuum to provide 2.2 g (82%) of a white solid which was analyzed by DSC (FIG. 1), FTIR (FIG. 2), PXRD (FIG. 3), and 1H-NMR (FIG. 4). The PXRD diffractogram was consisted with a crystalline product.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step Two
Name
white solid
Yield
82%

Synthesis routes and methods II

Procedure details

Methadone (free base) was prepared for step B below by dissolving 10 grams of methadone hydrochloride in 100 mL of warm water at approximately 50° C. and crystallizing the free base out of solution by slowly adding 20 mL of a saturated aqueous potassium carbonate solution, pH 12.2 to the methadone hydrochloride solution with stirring. After crystallization was complete, the methadone crystals were filtered and redissolved in about 75 mL ethanol (ETOH). Following this the methadone was precipitated by the addition of 200 mL of water. The precipitate was filtered and dried in vacuo. The resulting yield of methadone was 8.79 g methadone or approximately 98%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Methadone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dextromethadone
Reactant of Route 2
Reactant of Route 2
Dextromethadone
Reactant of Route 3
Reactant of Route 3
Dextromethadone
Reactant of Route 4
Reactant of Route 4
Dextromethadone
Reactant of Route 5
Dextromethadone
Reactant of Route 6
Reactant of Route 6
Dextromethadone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.